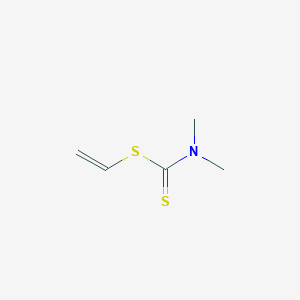
Ethenyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl dimethylcarbamodithioate, also known as vinyl-N,N-dimethyl-dithiocarbamate, is an organic compound with the molecular formula C5H9NS2. This compound is characterized by the presence of a vinyl group attached to a dimethylcarbamodithioate moiety. It is used in various chemical processes and has applications in different fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl dimethylcarbamodithioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid, which is then reacted with acetylene to produce this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the intermediate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethenyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .
Scientific Research Applications
Ethenyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pesticides and fungicides, as well as in the formulation of rubber chemicals
Mechanism of Action
The mechanism of action of ethenyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the accumulation of toxic intermediates, which can be lethal to microorganisms and pests .
Comparison with Similar Compounds
Similar Compounds
Ethyl dimethylcarbamodithioate: Similar in structure but with an ethyl group instead of a vinyl group.
Phenyl dimethylcarbamodithioate: Contains a phenyl group in place of the vinyl group.
Methyl dimethylcarbamodithioate: Features a methyl group instead of a vinyl group
Uniqueness
Ethenyl dimethylcarbamodithioate is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .
Properties
CAS No. |
15351-43-6 |
|---|---|
Molecular Formula |
C5H9NS2 |
Molecular Weight |
147.3 g/mol |
IUPAC Name |
ethenyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H9NS2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
InChI Key |
HKVPVFUKBRCHMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


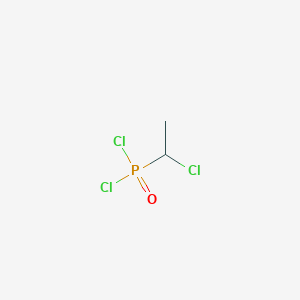
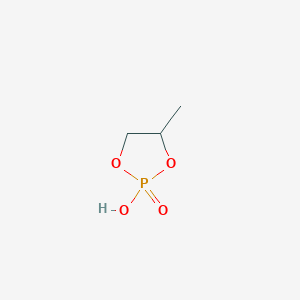
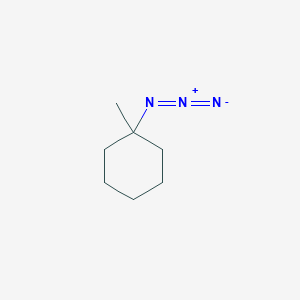

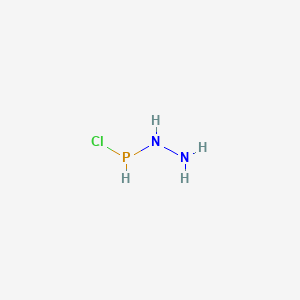
![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)


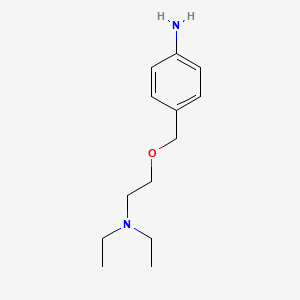
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
